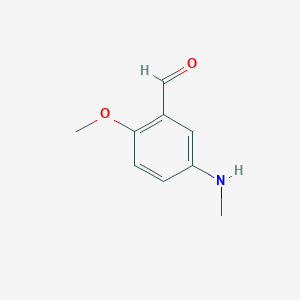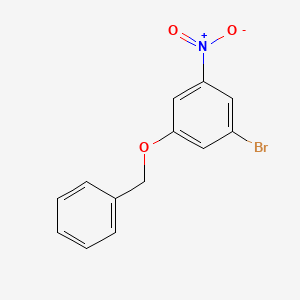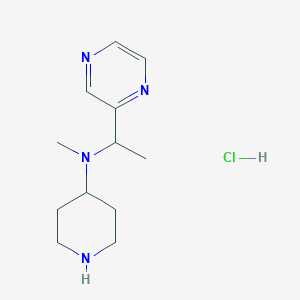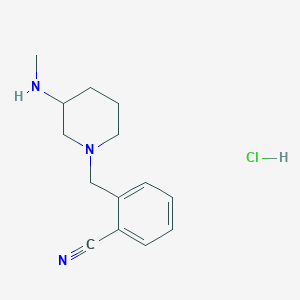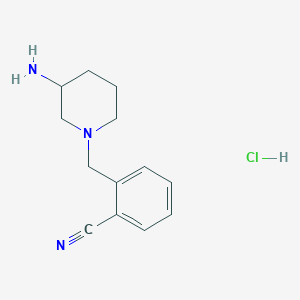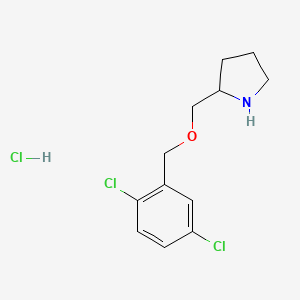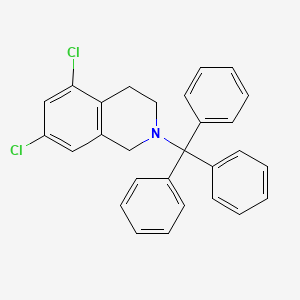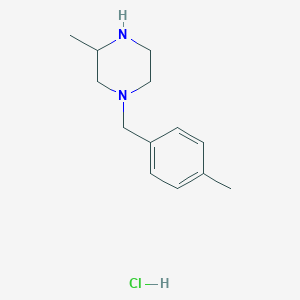
3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride
Übersicht
Beschreibung
3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is a biomedical molecule used as a research chemical within the pharmaceutical sector . It is a useful synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine . It is also used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is C13H19ClN2O . The molecular weight is 254.762 .Chemical Reactions Analysis
As a synthetic intermediate, 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is used in the synthesis of various pharmaceutical agents . It is particularly used in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride and inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
"3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride" plays a crucial role in the synthesis of new chemical entities with potential therapeutic applications. Marvanová et al. (2016) demonstrated its use in synthesizing new compounds with dual antihypertensive properties, emphasizing the importance of solid-state analytical techniques to determine protonation sites within the piperazine ring Marvanová et al., 2016. Additionally, its structural motif is integral to developing novel 1,4-disubstituted piperazines, which have shown promise as antibacterial agents and HIV-1 entry inhibitors, indicating a wide range of pharmaceutical applications Shroff et al., 2022.
Antimicrobial and Antiviral Activities
The compound's derivatives have been explored for their antimicrobial and antiviral activities. For example, spectroscopic and molecular docking studies on 1-(4-Methylbenzyl) piperazine revealed its potential inhibitory activity against Bacillus cereus, showcasing its relevance in addressing bacterial infections Subashini & Periandy, 2017. Similarly, the synthesis of novel thiadiazole amide derivatives containing piperazine highlighted their inhibitory effects against Xanthomonas campestris, further underscoring the utility of piperazine derivatives in combating resistant pathogenic strains Xia, 2015.
Pharmacological Evaluation
The pharmacological properties of "3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride" and its derivatives have been extensively evaluated. Kumar et al. (2017) focused on synthesizing novel derivatives to assess their antidepressant and antianxiety activities, highlighting the compound's significance in developing new therapeutic agents for mental health conditions Kumar et al., 2017. Additionally, its role in the synthesis of piperazine-2,6-diones, which exhibit antitumor and hypolipidemic activities, further illustrates its versatility in drug discovery and development Mancilla et al., 2002.
Wirkmechanismus
While the specific mechanism of action for 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is not mentioned in the search results, it’s worth noting that piperazine, a related compound, is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-1-[(4-methylphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-3-5-13(6-4-11)10-15-8-7-14-12(2)9-15;/h3-6,12,14H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXPZNZDAZURCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7-chloroimidazo[1,2-c]pyrimidine](/img/structure/B3096741.png)

![Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B3096752.png)
